molecular formula C7H10N2O B8609277 2-Azetidin-3-yl-4-methyl-oxazole

2-Azetidin-3-yl-4-methyl-oxazole

Cat. No. B8609277
M. Wt: 138.17 g/mol
InChI Key: DCSOPGMCSTWSKQ-UHFFFAOYSA-N
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Patent
US09346816B2

Procedure details

To 40 mg (0.15 mmol) 3-(4-methyl-oxazol-2-yl)-azetidine-1-carboxylic acid benzyl ester in 2 mL ethanol was added 4 mg (20% w/w on carbon) palladium hydroxide, the reaction was purged 3 times with nitrogen then 3 times with hydrogen and was stirred at 30° C. under a balloon of hydrogen for 18 hours. The mixture was purged twice with nitrogen, then the solution was filtered through a pad of celite. The solvent was evaporated to give the desired product, which was used in the next step without further purification.
Name
3-(4-methyl-oxazol-2-yl)-azetidine-1-carboxylic acid benzyl ester
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:14][CH:13]([C:15]2[O:16][CH:17]=[C:18]([CH3:20])[N:19]=2)[CH2:12]1)=O)C1C=CC=CC=1>C(O)C>[NH:11]1[CH2:14][CH:13]([C:15]2[O:16][CH:17]=[C:18]([CH3:20])[N:19]=2)[CH2:12]1

Inputs

Step One
Name
3-(4-methyl-oxazol-2-yl)-azetidine-1-carboxylic acid benzyl ester
Quantity
40 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)C=1OC=C(N1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
3 times with hydrogen and was stirred at 30° C. under a balloon of hydrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was purged 3 times with nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was purged twice with nitrogen
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CC(C1)C=1OC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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